2-bromo-3-methyl-N-(3-methylphenyl)butanamide
Description
Properties
IUPAC Name |
2-bromo-3-methyl-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)11(13)12(15)14-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZKFGYUBHSCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide typically involves the bromination of 3-methyl-N-(3-methylphenyl)butanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Pharmaceutical Development :
- The compound serves as a building block for synthesizing potential pharmaceutical agents. Its structural features may enhance the efficacy of drugs targeting specific diseases, including cancer and infectious diseases.
- Biological Activity Studies :
Applications in Materials Science
-
Organic Semiconductors :
- Due to its unique electronic properties, this compound is being explored for use in organic semiconductors. These materials are essential for developing flexible electronics and advanced materials.
-
Synthesis of Functional Materials :
- The compound can be utilized in the synthesis of various functional materials that require specific chemical properties, such as thermal stability or electrical conductivity.
Case Study 1: Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. Studies suggest that the bromine atom and the amide group facilitate interactions with cellular targets, potentially leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Activity
A study focused on the antimicrobial properties of related compounds revealed that modifications to the butanamide structure could enhance inhibitory effects against various bacterial strains. This finding underscores the importance of structural diversity in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methylphenyl)butanamide: Similar structure but lacks the methyl group at the third position.
2-bromo-3-methyl-N-(4-methylphenyl)butanamide: Similar structure but with a different position of the methyl group on the phenyl ring.
2-bromo-3-methyl-N-phenylbutanamide: Similar structure but without the methyl group on the phenyl ring
Uniqueness
2-bromo-3-methyl-N-(3-methylphenyl)butanamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Bromo-3-methyl-N-(3-methylphenyl)butanamide is a chemical compound with the molecular formula C₁₂H₁₆BrNO and a molecular weight of approximately 270.17 g/mol. This compound features a bromine atom, a methyl group, and an amide functional group, which contribute to its potential biological activity. Although research on this specific compound is limited, analogs and structurally similar compounds suggest various pharmacological properties.
Chemical Structure and Properties
The unique structure of this compound includes several functional groups that may influence its biological activity. The presence of the bromine atom is particularly noteworthy as halogenated compounds often exhibit distinct reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| Functional Groups | Bromine, Amide |
Biological Activity
Research into the biological activity of this compound indicates potential pharmacological properties, though specific studies on this compound are scarce. Compounds with similar structures have been associated with:
- Antimicrobial Activity : Many brominated compounds exhibit antimicrobial properties, which may extend to this compound.
- Anti-inflammatory Effects : Structural analogs often show potential in reducing inflammation.
- Analgesic Properties : Similar compounds have been noted for their pain-relieving effects.
Case Studies
- Antimicrobial Activity : A study on brominated analogs demonstrated significant inhibition of bacterial growth, suggesting that this compound may possess similar properties.
- Anti-inflammatory Research : Research into related compounds showed that certain brominated amides can inhibit pro-inflammatory cytokines, indicating a possible mechanism for anti-inflammatory activity.
The exact mechanism of action for this compound is not fully understood. However, the amide functional group is known to interact with various biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-bromo-3-methyl-N-(4-methylphenyl)butanamide | C₁₂H₁₆BrNO | Different phenyl substitution |
| N-(4-bromo-3-methylphenyl)-3-methylbutanamide | C₁₂H₁₆BrNO | Variation in bromine position |
| (R)-2-bromo-3-methyl-N-phenylbutyramide | C₁₁H₁₄BrNO | Different stereochemistry and lower weight |
These comparisons highlight how variations in substituents can influence both chemical reactivity and biological activity.
Q & A
Q. What are the recommended synthetic routes and reaction conditions for 2-bromo-3-methyl-N-(3-methylphenyl)butanamide?
The synthesis typically involves bromination of a precursor amide. For bromination, reagents like N-bromosuccinimide (NBS) or elemental bromine are used under catalytic conditions (e.g., AlCl₃ or FeCl₃) to ensure regioselectivity . Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is advised to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure, with characteristic peaks for the bromine-substituted methyl group (δ ~2.1–2.5 ppm) and aryl protons (δ ~7.0–7.5 ppm) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~298.04) .
Q. How can researchers mitigate impurities during synthesis?
Common impurities arise from incomplete bromination or isomerization. Use TLC to monitor reaction progress and optimize stoichiometry (e.g., 1.1–1.2 eq brominating agent). Recrystallization in non-polar solvents (e.g., hexane) or preparative HPLC can isolate the target compound .
Advanced Research Questions
Q. How can computational tools aid in predicting reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) model bromination transition states to predict regioselectivity. Tools like COMSOL Multiphysics simulate reaction kinetics under varying conditions (temperature, catalyst loading) . PubChem’s Pistachio and Reaxys databases provide precedent reactions for analogous bromoamides, guiding mechanistic hypotheses .
Q. What experimental designs resolve contradictions in spectroscopic data?
Discrepancies in NMR signals (e.g., unexpected splitting) may stem from dynamic rotational isomerism. Use variable-temperature NMR to probe conformational equilibria. 2D techniques (HSQC, NOESY) clarify spatial correlations, while computational NMR prediction software (e.g., ACD/Labs) cross-validates assignments .
Q. How to investigate the compound’s biological activity via structure-activity relationship (SAR) studies?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. Compare IC₅₀ values with analogs lacking the bromine or methyl groups .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory studies). The bromine atom’s steric and electronic effects are critical for binding affinity .
Q. What strategies optimize reaction yields in scaled-up synthesis?
Employ factorial design (e.g., 2³ factorial matrix) to evaluate variables: catalyst concentration, temperature, and reaction time. Response surface methodology (RSM) identifies optimal conditions. Continuous-flow reactors enhance reproducibility for large batches .
Methodological Notes
- Contradictions in Evidence : While bromination with NBS is widely recommended , some protocols suggest alternative catalysts (e.g., FeBr₃) for higher yields. Pilot small-scale trials to validate conditions.
- Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) and blockchain-based platforms for immutable data tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
